molecular formula C14H10BrN3O3S B2658060 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide CAS No. 1021036-28-1

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2658060
CAS No.: 1021036-28-1
M. Wt: 380.22
InChI Key: RIGNHUHURFJSNV-UHFFFAOYSA-N
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Description

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a bromothiophene ring, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide involves exploring their structural properties through methods like X-ray analysis, FT-IR, 1H NMR, and LCMS. Studies such as those by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) demonstrate the unexpected products from reactions involving similar molecular structures, emphasizing the complexity and potential of these compounds in synthetic chemistry (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

Antimicrobial Screening

The antimicrobial properties of derivatives of 1,3,4-oxadiazole, including those structurally similar to this compound, have been explored extensively. Desai, Rajpara, and Joshi (2013) synthesized and screened a series of compounds for antibacterial and antifungal activities, highlighting the therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antiproliferative Activity

The synthesis and evaluation of antiproliferative activity of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety have been studied. Kumar, Mohana, Mallesha, and Veeresh (2014) investigated a series of new 1,3,4-oxadiazole derivatives for their in vitro antiproliferative effect against several human cancer cell lines, identifying compounds with significant activity. This research underscores the potential use of such compounds in cancer therapy (Kumar, Mohana, Mallesha, & Veeresh, 2014).

Antioxidant Activity

Investigations into the antioxidant properties of nitrogen-containing bromophenols, which share structural features with this compound, have been conducted. Li, Li, Gloer, and Wang (2012) isolated new compounds from the marine red alga Rhodomela confervoides, demonstrating significant radical scavenging activity. This suggests the potential application of these compounds as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. If it’s toxic or corrosive, it could pose a risk to health . Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNHUHURFJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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